molecular formula C13H12ClN3O4 B2669820 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1903013-13-7

5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2669820
CAS No.: 1903013-13-7
M. Wt: 309.71
InChI Key: TUROOJAYMKDMKO-UHFFFAOYSA-N
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Description

5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core strategically functionalized with chloro, isoxazole-carboxamide, and tetrahydrofuran-3-yloxy substituents. This molecular architecture, which incorporates multiple heterocyclic systems (pyridine, isoxazole, and oxolane), is of significant interest in medicinal chemistry and drug discovery research. Heterocycles are fundamental scaffolds in over 85% of FDA-approved pharmaceuticals, prized for their ability to engage in diverse intermolecular interactions with biological targets, such as hydrogen bonding and van der Waals forces. The specific research applications and mechanism of action for this compound are not yet fully characterized and represent an area for active investigation. Based on the structural motifs present, it is a compelling candidate for screening as a kinase inhibitor or a modulator of various enzymatic pathways. Researchers are encouraged to explore its potential across multiple therapeutic areas. The compound is provided with guaranteed high purity and stability for reliable, reproducible results in assay development and hit-to-lead optimization. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4/c14-10-5-8(12(18)16-11-2-4-20-17-11)6-15-13(10)21-9-1-3-19-7-9/h2,4-6,9H,1,3,7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUROOJAYMKDMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NOC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridine core: Starting with a suitable pyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the oxazolyl group: This can be done through a cyclization reaction involving an appropriate nitrile and hydroxylamine.

    Attachment of the oxolan-3-yloxy group: This step may involve nucleophilic substitution reactions using oxolan-3-ol and a suitable leaving group on the pyridine ring.

    Formation of the carboxamide: The final step could involve the reaction of the intermediate with an amine under amide formation conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxolan-3-yloxy group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the oxazolyl group or the carboxamide functionality, using reagents such as lithium aluminum hydride.

    Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology

Medicine

The compound may be investigated for its potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The oxazolyl and pyridine rings could play a role in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

  • Structural Differences: The target compound substitutes the 1,2-oxazol-3-yl group for the 3-fluorophenyl ring in this analog.
  • Physicochemical Properties :
    • Molecular Weight : 336.75 g/mol (fluorophenyl analog) vs. ~337.75 g/mol (estimated for the oxazole analog).
    • Polar Surface Area : The oxazole group increases polarity, which may affect solubility and membrane permeability .
Compound Name Molecular Formula Molecular Weight Key Substituents Commercial Availability
5-chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide C₁₄H₁₂ClN₃O₄ ~337.75 1,2-Oxazol-3-yl, oxolan-3-yloxy Not listed in provided sources
5-chloro-N-(3-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide C₁₆H₁₄ClFN₂O₃ 336.75 3-Fluorophenyl, oxolan-3-yloxy Available via Aaron Chemicals LLC ($500/250 mg)

N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide (ABL001-NXA)

  • Structural Differences :
    • ABL001-NXA features a pyrazole ring at position 5 and a hydroxypyrrolidine group at position 6, contrasting with the oxazole and oxolan-3-yloxy groups in the target compound.
    • The chlorodifluoromethoxy-phenyl group replaces the oxazole-carboxamide moiety.
  • Functional Implications :
    • The hydroxypyrrolidine group may enhance solubility, while the pyrazole ring could modulate target selectivity in kinase inhibition .

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid

  • Key Difference :
    • This intermediate lacks the carboxamide group, serving as a precursor for synthesizing derivatives like the target compound.
    • The absence of the oxazole or fluorophenyl substituents simplifies its reactivity profile .

Biological Activity

5-Chloro-N-(1,2-oxazol-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyridine ring substituted with a chloro group, an oxazole moiety, and an oxolane ether. The molecular formula is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3}, with a molecular weight of approximately 319.74 g/mol.

Structural Formula

5 Chloro N 1 2 oxazol 3 yl 6 oxolan 3 yloxy pyridine 3 carboxamide\text{5 Chloro N 1 2 oxazol 3 yl 6 oxolan 3 yloxy pyridine 3 carboxamide}

Research indicates that compounds similar to this compound may exert their effects through various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Modulation of Cell Signaling : It may influence cell signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.

Study 1: Anticancer Activity

A study published in 2023 investigated the anticancer properties of similar compounds. The research demonstrated that derivatives of pyridine carboxamides showed significant inhibition of tumor cell growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Neuroprotective Effects

Another study focused on neuroprotective effects against ischemic brain injury. It was found that similar compounds could inhibit glycogen phosphorylase, leading to reduced neuronal damage during hypoxic conditions . This suggests that 5-chloro-N-(1,2-oxazol-3-yloxy)pyridine-3-carboxamide may have potential applications in treating neurodegenerative diseases.

Data Table: Biological Activities and Findings

Activity TypeReferenceKey Findings
Anticancer Induces apoptosis in cancer cells via caspase activation.
Neuroprotective Inhibits glycogen phosphorylase; reduces neuronal damage in hypoxia.
Antimicrobial Exhibits activity against specific bacterial strains.

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